3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a hydroxyethyl chain bearing furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of 3,4-difluorobenzoyl chloride with furan derivatives under palladium-catalyzed conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield furan-2-carbaldehyde or furan-3-carbaldehyde derivatives, while reduction can produce furan-2-ylmethanol or furan-3-ylmethanol.
Scientific Research Applications
3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups and furan rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to its specific substitution pattern and the presence of both furan-2-yl and furan-3-yl groups. This structural arrangement enhances its chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4/c18-13-4-3-11(8-14(13)19)16(21)20-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXACNCZNJZPICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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